![molecular formula C19H24ClNO B2484718 N-[(3-CHLOROADAMANTAN-1-YL)MÉTHYL]-4-MÉTHYL-BENZAMIDE CAS No. 638135-62-3](/img/structure/B2484718.png)

N-[(3-CHLOROADAMANTAN-1-YL)MÉTHYL]-4-MÉTHYL-BENZAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

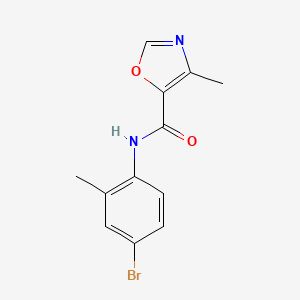

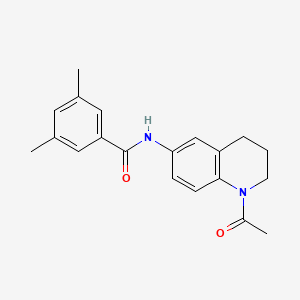

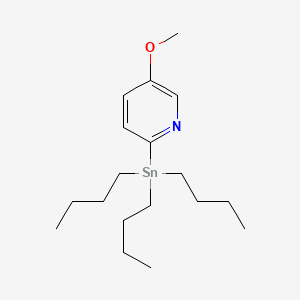

Synthesis Analysis

The synthesis of adamantyl-containing benzamides generally involves the formation of the benzamide group with adamantyl and chloro substitutions through various chemical reactions. Likhosherstov et al. (2014) describe the synthesis of a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, highlighting methodologies that could be relevant for synthesizing compounds with similar adamantyl and benzamide structures (Likhosherstov et al., 2014).

Molecular Structure Analysis

The molecular structure of adamantyl benzamides, including their stereochemistry and conformation, plays a crucial role in their chemical behavior and potential biological activity. Research on adamantyl N-benzylbenzamides by Baek et al. (2012) provides insights into how the adamantyl moiety influences the molecular structure and properties of benzamide derivatives, potentially offering a framework for understanding the structure of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Baek et al., 2012).

Chemical Reactions and Properties

Adamantyl benzamides participate in various chemical reactions, influenced by the adamantyl group's steric effects and the benzamide's reactivity. For instance, the unusual reaction of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide discussed by Brel et al. (2015) showcases the reactivity of such compounds under specific conditions, providing insight into the chemical behavior of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Brel et al., 2015).

Physical Properties Analysis

The physical properties of benzamides with adamantyl substitution, such as solubility, melting point, and crystal structure, can be influenced significantly by the presence of the adamantyl group. Studies like the one by Kang et al. (2015) on the anionic polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine could provide a comparative basis for understanding the physical properties of similar compounds (Kang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide. Research on the structure-affinity relationship of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide by Perrone et al. (2000) might offer insights into the chemical properties influenced by structural modifications, relevant to analyzing N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Perrone et al., 2000).

Applications De Recherche Scientifique

Inhibition de l'hydrolase d'époxyde soluble (sEH)

- Contexte: L'hydrolase d'époxyde soluble (sEH) est une enzyme impliquée dans le métabolisme des molécules de signalisation lipidique bioactives. Elle convertit les acides époxyéicosatriénoïques (EET) en acides dihydroxyeicosatriénoïques (DHET) pratiquement inactifs. Alors que les EET possèdent des propriétés médicinales, les DHET contribuent aux processus inflammatoires dans les cellules .

- Application: Le N-[(3-Chloroadamantan-1-yl)méthyl]-4-méthyl-benzamide s'est révélé prometteur comme inhibiteur de la sEH humaine. En inhibant la sEH, il contribue à maintenir des concentrations plus élevées d'EET, ce qui peut être bénéfique pour le traitement de la douleur neuropathique, des maladies rénales, de l'hypertonie et des états douloureux .

Modification de la partie adamantane

- Application: La modification de la partie adamantane, comme le démontre ce composé, offre un moyen de remédier à ces inconvénients. En introduisant des substituants attracteurs d'électrons (comme l'atome de chlore), les chercheurs visent à améliorer l'efficacité et les propriétés pharmacologiques des inhibiteurs de la sEH .

Applications potentielles en chimie médicinale

- Application: Les chercheurs peuvent explorer d'autres modifications du fragment de cage lipophile, en optimisant les propriétés du composé. Cette ligne de recherche contribue au développement d'inhibiteurs nouveaux et efficaces pour le traitement de la douleur et d'autres problèmes de santé .

Considérations supplémentaires

- Métabolisme: Des études métaboliques indiquent que l'introduction de groupes méthyles dans les positions de tête de pont de la partie adamantyle ne la protège pas des cytochromes P450. Cependant, elle augmente le taux de métabolisme. Les métabolites avec des groupes adamantanes modifiés sont des inhibiteurs beaucoup moins actifs que les composés initiaux .

- Points de fusion: Il est intéressant de noter que les points de fusion des bis-urées contenant le substituant 3-chloroadamantan-1-yl dépendent de la longueur de l'espaceur polyméthylène .

En résumé, le N-[(3-Chloroadamantan-1-yl)méthyl]-4-méthyl-benzamide est prometteur comme inhibiteur de la sEH et offre des informations sur la modification des composés à base d'adamantane pour des applications en chimie médicinale. Les chercheurs peuvent explorer son potentiel dans le développement de médicaments et la gestion de la douleur. Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests a promising future direction in the research and development of adamantane derivatives.

Mécanisme D'action

Target of Action

The primary target of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of bioactive lipid signaling molecules and has become a promising target in the treatment of neuropathic pain in humans and mammals .

Mode of Action

The compound interacts with sEH, inhibiting its activity. This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . These epoxy fatty acids have therapeutic benefits for conditions such as renal diseases, hypertension, and pain states .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of arachidonic acid. Normally, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are beneficial molecules, while DHETs increase the inflammatory infiltration of cells . By inhibiting sEH, the compound maintains a higher concentration of EETs, favoring therapeutic outcomes .

Pharmacokinetics

The compound, like other adamantyl-containing urea-based sEH inhibitors, has some drawbacks that affect its pharmacokinetics. These include rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors mainly involves hydroxylation at the bridging and bridgehead positions of adamantane . The rate of metabolism is proportional to their lipophilicity .

Result of Action

The result of the compound’s action is the inhibition of sEH, leading to a higher concentration of beneficial EETs. This can favor therapy for renal diseases, hypertension, and pain states .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the introduction of electron-withdrawing substituents, such as halogen atoms, into the lipophilic cage fragment may be a promising way to modify the compound and eliminate existing drawbacks of sEH inhibitors .

Analyse Biochimique

Biochemical Properties

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE interacts with enzymes, proteins, and other biomolecules in biochemical reactions . Specifically, it has been synthesized as a target-oriented inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic transformation of epoxy fatty acids to vicinal diols .

Cellular Effects

As an inhibitor of sEH, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an inhibitor of sEH, it binds to the enzyme and inhibits its activity, thereby affecting the metabolic transformation of epoxy fatty acids .

Dosage Effects in Animal Models

The effects of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE is involved in the metabolic pathways of epoxy fatty acids, interacting with enzymes such as sEH

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDADPFIJFRFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)